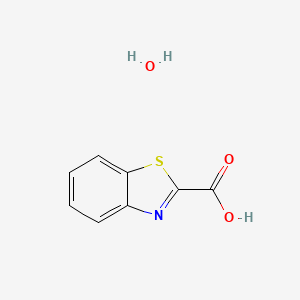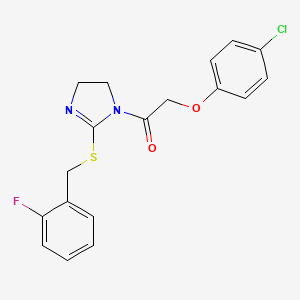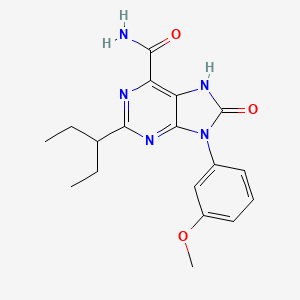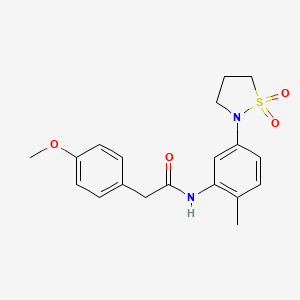![molecular formula C17H14N2O4 B2886586 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-40-9](/img/structure/B2886586.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains a dihydrobenzo[b][1,4]dioxin ring and a furo[3,2-b]pyridine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the formation of the dioxin and pyridine rings through cyclization reactions . The exact method would depend on the starting materials and the specific conditions required for the reaction.Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would provide information on the bond lengths and angles, as well as the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The carboxamide group could potentially undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the carboxamide group could affect its solubility and acidity .Applications De Recherche Scientifique
Antibacterial Agent
This compound has shown promise as an antibacterial agent. In particular, it has been reported to inhibit bacterial biofilm growth significantly. For instance, it was the most effective antibacterial agent against Bacillus subtilis, with a 60.04% inhibition rate of bacterial biofilm growth . This suggests potential applications in treating bacterial infections where biofilms are a concern, such as in medical device coatings or in the treatment of chronic wounds.
Enzyme Inhibition
The compound has been studied for its effects on various enzymes. It exhibited moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in numerous physiological processes, and inhibitors can be used to treat diseases like Alzheimer’s (cholinesterases) or to manage inflammation (lipoxygenase).
Toxicological Assessment
The safety profile of this compound is crucial for its potential applications. Toxicological studies are necessary to understand its effects on biological systems, which is essential for any future application in humans or animals.
Each of these applications demonstrates the versatility of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide” in scientific research. Its potential spans across various fields, from healthcare to materials science, highlighting its importance as a subject of ongoing study. The information provided here is based on the current understanding and available research data as of my last update in 2021, supplemented by recent findings from web-based sources .
Mécanisme D'action
Target of Action
Similar compounds have been reported to exhibit inhibitory activity against cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in neural signal transmission and inflammation, respectively.
Mode of Action
Based on the reported activities of similar compounds, it can be inferred that this compound may interact with its targets (such as cholinesterases and lipoxygenase) and inhibit their activity . This inhibition could lead to changes in neural signal transmission and inflammatory responses.
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its inhibitory activity against cholinesterases and lipoxygenase. Cholinesterases are involved in the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. Inhibition of these enzymes could potentially lead to an increase in acetylcholine levels, affecting neural signal transmission. Lipoxygenase is involved in the metabolism of arachidonic acid, a key player in inflammatory responses. Inhibition of lipoxygenase could potentially lead to a decrease in the production of pro-inflammatory leukotrienes .
Pharmacokinetics
It’s worth noting that similar sulfonamide-based compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties could potentially impact the bioavailability of the compound.
Result of Action
The result of the compound’s action would likely be changes in neural signal transmission and inflammatory responses, due to its potential inhibitory activity against cholinesterases and lipoxygenase . These changes could potentially have therapeutic effects in conditions such as Alzheimer’s disease and certain inflammatory disorders.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-10-2-4-13-12(18-10)9-16(23-13)17(20)19-11-3-5-14-15(8-11)22-7-6-21-14/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKCODUFRFFPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]prop-2-enamide](/img/structure/B2886503.png)



![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]pyridin-2-amine](/img/structure/B2886507.png)

![N-(3,4-difluorophenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2886513.png)
![1-(4-Nitrophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2886515.png)
![Dispiro[2.1.35.13]nonane-7-carboxylic acid](/img/structure/B2886517.png)




